molecular formula C24H36N2O B14367072 4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) CAS No. 91223-78-8

4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline)

Cat. No.: B14367072
CAS No.: 91223-78-8
M. Wt: 368.6 g/mol
InChI Key: MMGYTQBRJXCBIY-UHFFFAOYSA-N
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Description

4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is an organic compound that belongs to the class of diarylmethanes It is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a methoxymethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with formaldehyde in the presence of a methanol solvent. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the methoxymethylene bridge. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) follows a similar synthetic route but on a larger scale. The process involves:

    Reactants: N,N-diethyl-3-methylaniline and formaldehyde

    Reaction Vessel: Large-scale reactors with temperature control

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Bromine in carbon tetrachloride

Major Products Formed

    Oxidation: Formation of corresponding quinones

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxymethylene bridge plays a crucial role in stabilizing the compound and facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(N,N-dimethylaniline)
  • 4,4’-Methylene-bis(2-methylaniline)
  • 4,4’-Methylenebis(N,N-diglycidylaniline)

Uniqueness

4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is unique due to the presence of the methoxymethylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its stability and reactivity in various chemical reactions.

Properties

CAS No.

91223-78-8

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-methylphenyl]-methoxymethyl]-N,N-diethyl-3-methylaniline

InChI

InChI=1S/C24H36N2O/c1-8-25(9-2)20-12-14-22(18(5)16-20)24(27-7)23-15-13-21(17-19(23)6)26(10-3)11-4/h12-17,24H,8-11H2,1-7H3

InChI Key

MMGYTQBRJXCBIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OC)C

Origin of Product

United States

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